4-Chloro-1-cyclohexylbut-2-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61170-86-3 |
|---|---|
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
4-chloro-1-cyclohexylbut-2-en-1-one |
InChI |
InChI=1S/C10H15ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8H2 |
InChI Key |
CSRDRAYZNAIUKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C=CCCl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 1 Cyclohexylbut 2 En 1 One and Analogous Structures
Direct Synthesis of 4-Chloro-1-cyclohexylbut-2-en-1-one
The direct synthesis of this compound can be achieved through the electrophilic addition of cyclohexanecarbonyl chloride to allyl chloride. This reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride.
Aluminum Chloride-Mediated Acylation of Allyl Chloride with Cyclohexanecarbonyl Chloride
The reaction between cycloalkanecarboxylic acid chlorides and allyl chlorides, in the presence of a catalyst, can lead to the formation of various chlorinated ketones. researchgate.net Depending on the specific structure of the chloride reactants, the products can include 2- and 2,4-substituted furans, 1-R-3,4-dichloro-2-butene-1-ones, and 1-R-3,4,4-trichloro-1-butanones. researchgate.net In the context of synthesizing this compound, where R is a cyclohexyl group, the reaction of cyclohexanecarbonyl chloride with allyl chloride would be a key step.
The electrophilic addition is initiated by the activation of the acyl chloride by the Lewis acid, aluminum chloride, which increases its electrophilicity. The activated acylium ion then attacks the double bond of the allyl chloride. The subsequent reaction pathway can be influenced by the stability of the carbocation intermediates and the reaction conditions, potentially leading to the desired this compound or other chlorinated byproducts.
Approaches to Structurally Related α,β-Unsaturated Ketones and Halogenated Enones
A broader understanding of the synthesis of this compound can be gained by examining the synthetic methods for structurally similar compounds, such as α,β-unsaturated ketones and other halogenated enones. These methods provide alternative pathways and highlight the versatility of modern organic synthesis.
Wittig and Horner-Wittig Olefination Strategies
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgnih.gov These reactions involve the reaction of a phosphorus ylide (a Wittig reagent) or a phosphonate (B1237965) carbanion with a carbonyl compound. wikipedia.orgnih.govorganic-chemistry.org
The Wittig reaction can be used to introduce a carbon-carbon double bond, forming an α,β-unsaturated ketone from a suitable β-keto phosphonium (B103445) ylide and an aldehyde, or from a ketone and a vinylphosphonium ylide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, with stabilized ylides generally favoring the formation of (E)-alkenes. wikipedia.org
The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate esters, typically provides excellent E-selectivity in the formation of α,β-unsaturated esters and ketones. organic-chemistry.org This method is often preferred due to the easier removal of the phosphate (B84403) byproduct. organic-chemistry.org
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Reagent | Phosphonium ylide | Phosphonate carbanion |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |
| Stereoselectivity | Variable, depends on ylide | Generally high E-selectivity |
Metal-Mediated Carbonyl Allylation Reactions (e.g., Zinc-Mediated Barbier-Type)
Metal-mediated allylation reactions, such as the Barbier-type reaction, provide a direct route to homoallylic alcohols, which can be subsequently oxidized to α,β-unsaturated ketones. organic-chemistry.orgtandfonline.com These reactions involve the in-situ formation of an organometallic reagent from an allyl halide and a metal, which then adds to a carbonyl compound. organic-chemistry.org
Zinc-mediated Barbier-type reactions are particularly useful as they can be carried out under mild conditions, including in aqueous media or even under solvent-free and mechanochemical (ball-milling) conditions. organic-chemistry.orgrsc.orgacs.org The use of zinc is advantageous due to its low cost and relatively low toxicity. The reaction is applicable to a wide range of aldehydes and ketones. organic-chemistry.org The resulting homoallylic alcohol can then be oxidized to the corresponding enone using standard oxidizing agents.
Manganese(III) Acetate (B1210297) Mediated α'-Acetoxylation of Enones
For the introduction of a functional group at the α'-position of an enone, manganese(III) acetate is a valuable reagent. wikipedia.orgorganic-chemistry.org It can be used to achieve the α'-acetoxylation of α,β-unsaturated ketones. wikipedia.orgnih.gov This reaction proceeds through the oxidation of the enone to generate an α'-radical, which then reacts with the acetate ligand from the manganese complex. wikipedia.orgnih.gov
This method is effective for a variety of cyclic α,β-unsaturated ketones, affording the corresponding α'-acetoxy enones in good yields. organic-chemistry.org The reaction conditions are generally mild, often carried out in a solvent like benzene. organic-chemistry.orgnih.gov This approach provides a direct route to functionalized enones that can serve as versatile intermediates in further synthetic transformations.
Stereoselective Syntheses of Halogenated Alkenyl Ketones and Related Compounds
The stereoselective synthesis of halogenated compounds is a significant area of research due to the unique properties that halogens impart to molecules. nih.govacs.org Various methods have been developed for the stereocontrolled introduction of halogens into alkenyl systems.
One approach involves the catalytic cross-metathesis of terminal olefins with dihaloethenes to produce Z-alkenyl halides with high stereoselectivity. nih.gov This method allows for the direct synthesis of alkenyl chlorides and bromides. nih.gov
Another strategy is the stereoselective α-halogenation of carbonyl compounds. For instance, the enantioselective chlorination of β-keto esters can be achieved using cinchona alkaloid-based catalysts. acs.org While not directly producing an alkenyl halide, this method highlights the ability to control the stereochemistry at a carbon atom bearing a halogen.
Furthermore, the conversion of geometrically-defined haloalkenes into halogen-bearing stereogenic centers can be accomplished through various stereospecific reactions, such as hydrogenation or cycloadditions. nih.gov These methods underscore the importance of stereocontrol in the synthesis of complex halogenated molecules.
Iron(III)-Catalyzed Three-Component Reactions for Homoallyl Sulfonyl Amide Precursors
The synthesis of homoallylic sulfonyl amides is a critical step in the preparation of more complex molecules. An efficient and direct method involves an iron(III)-catalyzed three-component reaction. nih.govnih.gov This approach brings together sulfonyl amides, aldehydes, and allyltrimethylsilane (B147118), utilizing iron(III) chloride as a sustainable and effective catalyst. nih.govnih.govacs.org
Initially, a procedure was developed that worked well for aromatic aldehydes but was not compatible with aliphatic ones. nih.govacs.org To address this limitation, a refined method was established that accommodates both aromatic and aliphatic aldehydes, expanding the utility of this reaction. nih.gov In a typical procedure, the sulfonyl amide (either TsNH₂ or MsNH₂) and an aldehyde are combined in dry dichloromethane (B109758) (CH₂Cl₂) with magnesium sulfate (B86663) (MgSO₄). nih.gov Following a brief period, iron(III) chloride (FeCl₃) is introduced, and the mixture is heated. nih.gov After cooling, allyltrimethylsilane and an additional portion of FeCl₃ are added to complete the reaction. nih.gov This improved protocol has been shown to produce 2-substituted homoallyl sulfonyl amides in generally higher yields than previously reported methods. nih.gov
Below is a table summarizing the reaction conditions and yields for the synthesis of various 2-substituted homoallyl sulfonyl amides.
Table 1: Iron(III)-Catalyzed Synthesis of 2-Substituted Homoallyl Sulfonyl Amides
| Entry | Aldehyde | Sulfonyl Amide | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | TsNH₂ | 60 |
| 2 | 4-Methylbenzaldehyde | TsNH₂ | 75 |
| 3 | 4-Methoxybenzaldehyde | TsNH₂ | 80 |
| 4 | 2-Naphthaldehyde | TsNH₂ | 85 |
Asymmetric Synthesis Considerations in the Preparation of Related Chiral Enones
The creation of chiral centers with high stereocontrol is a paramount objective in modern organic synthesis. For enone structures analogous to this compound, asymmetric synthesis strategies are crucial for accessing enantiomerically enriched products.
Strategies for Diastereoselective and Enantioselective Control in Carbonyl Additions
Achieving high levels of diastereoselectivity and enantioselectivity in additions to carbonyl groups is often accomplished through substrate control, where the existing stereochemistry of the molecule directs the approach of the incoming nucleophile. bham.ac.uk Several models, such as the Felkin-Anh and Cram chelation models, have been developed to predict the stereochemical outcome of such reactions. bham.ac.uk
The Felkin-Anh model, for instance, predicts the stereochemical outcome of nucleophilic additions to carbonyl compounds with an α-stereocenter. bham.ac.uk The model is based on minimizing steric interactions by having the nucleophile attack the face opposite to the largest substituent. bham.ac.uk The presence of an electron-withdrawing group at the α-position can influence the transition state, acting as the sterically demanding group. bham.ac.uk
In the context of conjugate additions to α,β-unsaturated systems, which are relevant to enone synthesis, tandem reactions that combine a conjugate addition with another transformation, like an aldol (B89426) reaction or alkylation, have proven to be powerful. nih.gov The use of chiral auxiliaries on the Michael acceptor can effectively block one face of the double bond, leading to the preferential formation of one diastereomer. nih.gov
Chiral Organocatalysis and Metal-Catalyzed Asymmetric Approaches
In recent years, both organocatalysis and metal-based catalysis have emerged as powerful tools for the asymmetric synthesis of chiral enones. nih.govrsc.org
Chiral Organocatalysis: Chiral primary and secondary amines, often derived from naturally occurring molecules like cinchona alkaloids or proline, are effective organocatalysts for a variety of transformations leading to chiral enones. nih.govcapes.gov.bryoutube.com For example, proline can catalyze aldol reactions by forming a chiral enamine intermediate. youtube.com This enamine then reacts with an aldehyde, with the stereochemistry of the proline catalyst directing the facial selectivity of the attack to produce a specific enantiomer. youtube.com Bifunctional catalysts, which possess both a Lewis basic site and a hydrogen-bond donor, can activate both the nucleophile and the electrophile, leading to highly organized transition states and excellent stereocontrol. acs.orgwordpress.com
Metal-Catalyzed Asymmetric Approaches: Transition metal catalysis offers a broad spectrum of reactions for asymmetric enone synthesis. acs.org Chiral ligands coordinated to a metal center create a chiral environment that can induce high enantioselectivity. Nickel-catalyzed desymmetrization of malonate esters, for example, provides a route to highly functionalized chiral cyclopent-2-enones. nih.gov In this process, a chiral phosphinooxazoline/nickel complex catalyzes the arylative cyclization. nih.gov
Iridium-catalyzed asymmetric allylic alkylation is another powerful method for establishing chirality. acs.org This has been successfully applied in the total synthesis of natural products where the first chiral center was installed with high enantiomeric excess. acs.org Furthermore, palladium-catalyzed asymmetric α-arylation of carbonyl compounds is a valuable method for forming benzylic stereocenters, although understanding the origin of stereoselectivity can be complex. nih.gov The development of biocatalytic methods, such as using ene-reductases for the desymmetrization of cyclohexadienones, has also shown great promise, often yielding products with exceptional enantiomeric excess. acs.org
The following table provides examples of different catalytic systems and their effectiveness in asymmetric synthesis.
Table 2: Examples of Asymmetric Catalysis for Chiral Enone Synthesis
| Catalyst Type | Reaction | Chiral Ligand/Catalyst | Enantiomeric Excess (ee) |
|---|---|---|---|
| Organocatalysis | Aldol Reaction | Proline | High |
| Metal Catalysis | Desymmetrization | Nickel/Phosphinooxazoline | High |
| Metal Catalysis | Allylic Alkylation | Iridium Complex | 97% |
Reactivity and Chemical Transformations of 4 Chloro 1 Cyclohexylbut 2 En 1 One
Electrophilic and Nucleophilic Reactions at the Carbonyl Group
The carbonyl group in 4-Chloro-1-cyclohexylbut-2-en-1-one is a key site for both electrophilic and nucleophilic attacks. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center.
Nucleophilic addition to the carbonyl group of α-substituted ketones like this compound is a fundamental reaction. The presence of the cyclohexyl group and the chloro-alkene chain influences the stereochemical outcome of these additions. The stereochemistry of nucleophilic additions to chiral α-substituted ketones is often governed by Felkin-Anh and Cram models, which predict the favored diastereomer based on the steric and electronic properties of the substituents. For instance, the addition of a nucleophile to the carbonyl carbon will preferentially occur from the less hindered face, leading to a specific stereoisomer of the resulting alcohol.
| Model | Predicted Outcome for Nucleophilic Addition | Key Factors |
| Felkin-Anh Model | The nucleophile attacks the carbonyl carbon at a 107° angle (Bürgi-Dunitz trajectory), anti-periplanar to the largest substituent. | Steric hindrance of the substituents on the α-carbon. |
| Cram's Rule | The largest group on the adjacent chiral center orients itself anti to the incoming nucleophile. | Steric bulk of the substituents. |
Reactions Involving the Carbon-Carbon Double Bond
The alkene moiety in this compound is susceptible to a variety of addition and functionalization reactions.
The carbon-carbon double bond can undergo electrophilic addition reactions. For example, the reaction with hydrogen halides (HX) would proceed via a carbocation intermediate. The regioselectivity of this addition is dictated by Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. However, the presence of the electron-withdrawing carbonyl group can influence the electron density of the double bond and affect the regiochemical outcome.
Modern synthetic methods allow for the catalytic functionalization of olefins. One such reaction is intramolecular carbosulfenylation. While direct examples involving this compound are not prevalent in the literature, analogous systems demonstrate the feasibility of such transformations. For instance, the palladium-catalyzed intramolecular carbosulfenylation of olefins can lead to the formation of new heterocyclic rings. In a hypothetical intramolecular reaction involving a tethered sulfenyl group, this compound could potentially form a sulfur-containing bicyclic compound.
Transformations at the Halogen Center
The chlorine atom in this compound is a reactive handle for various transformations, including substitution and transfer reactions.
Halogen atom transfer (XAT) is a key elementary step in many radical reactions. In the context of this compound, the chlorine atom can be abstracted by a radical species, generating a carbon-centered radical. The stability of this resulting radical and the bond dissociation energy of the C-Cl bond are critical factors influencing the rate and feasibility of this process. These reactions are often initiated by radical initiators such as azobisisobutyronitrile (AIBN) or through photolysis. The generated radical can then participate in subsequent propagation steps, leading to a variety of products.
Nucleophilic Substitution Reactions of the Chloride Moiety
The this compound molecule possesses a reactive allylic chloride moiety, which is susceptible to nucleophilic substitution reactions. The position of the chlorine atom is allylic to the carbon-carbon double bond, which stabilizes the transition state of both Sₙ1 and Sₙ2 reactions. The specific pathway taken, whether it be Sₙ1 or Sₙ2, is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions.
In the case of Sₙ2 reactions, a strong nucleophile directly attacks the carbon atom bearing the chlorine, leading to inversion of stereochemistry if the carbon is chiral. For this compound, this would involve the displacement of the chloride ion by nucleophiles such as amines, alkoxides, or thiolates. The α,β-unsaturated ketone functionality can influence the regioselectivity of the attack, as nucleophiles might also react via conjugate addition. pressbooks.publibretexts.org However, strong, hard nucleophiles typically favor direct Sₙ2 displacement at the allylic position.
Alternatively, under conditions that favor ionization, such as in the presence of a polar, protic solvent and a weak nucleophile, an Sₙ1 mechanism may be operative. This pathway proceeds through the formation of an allylic carbocation intermediate. This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. A nucleophile can then attack at either of these electrophilic centers, potentially leading to a mixture of products.
Cyclization Reactions and Annulation Pathways
The bifunctional nature of this compound, containing both an electrophilic α,β-unsaturated ketone system and a reactive allylic chloride, makes it a versatile substrate for various cyclization and annulation reactions. These transformations can lead to the formation of complex polycyclic and heterocyclic scaffolds.
Prins-Type Cyclizations and Related Mechanistic Studies (e.g., Aza-Prins)
The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne. wikipedia.org While direct intramolecular Prins-type cyclization of this compound itself is not explicitly documented in the provided search results, the carbonyl group can act as the electrophile after activation with a Lewis acid, and the alkene can act as the nucleophile. However, the presence of the reactive allylic chloride offers alternative pathways.
A more relevant transformation is the aza-Prins cyclization, which is a powerful method for constructing nitrogen-containing rings like piperidines. wordpress.com In a hypothetical aza-Prins reaction involving a derivative of this compound, the ketone could be converted to an imine, which upon activation would be attacked by the alkene to form a six-membered ring. The resulting carbocation could then be trapped by the chloride ion or another nucleophile. The stereochemical outcome of such cyclizations is often controlled by the geometry of the iminium ion and the alkene, with a preference for chair-like transition states. wordpress.com
Research on aza-Prins cyclizations has shown that the reaction conditions, including the choice of Lewis acid and solvent, can significantly influence the reaction's efficiency and stereoselectivity. wordpress.com
Bicyclization Reactions via Cationic Rearrangements
The formation of a carbocation at the allylic position of this compound, either through Lewis acid-assisted departure of the chloride or through protonation of the alkene followed by rearrangement, can initiate bicyclization reactions. These reactions often proceed through complex cationic rearrangements to form more stable carbocation intermediates, ultimately leading to bicyclic products. msu.eduutdallas.edu
The specific rearrangement pathways are dictated by the stability of the intermediate carbocations, with a general preference for the formation of more substituted and therefore more stable cations. utdallas.edu The intricate nature of these rearrangements means that the final product distribution can be sensitive to subtle changes in the substrate structure and reaction conditions. Computational studies have become increasingly valuable in predicting the outcomes of such complex cationic rearrangements. nih.gov
Intramolecular Functionalization Reactions of Alkene Systems
The alkene moiety in this compound can undergo various intramolecular functionalization reactions. For instance, under suitable conditions, the enone system can participate in intramolecular Michael additions if a nucleophilic group is introduced elsewhere in the molecule.
Furthermore, the double bond can be activated by an appropriate catalyst to undergo addition reactions with internal nucleophiles. While specific examples for this exact compound are not available in the provided search results, the general principles of intramolecular alkene functionalization are well-established in organic synthesis.
Derivatization Strategies for this compound
The reactivity of the α,β-unsaturated ketone and the allylic chloride in this compound allows for a wide range of derivatization strategies. These modifications can be used to synthesize new compounds with potentially interesting biological or material properties.
The carbonyl group can be targeted by nucleophiles in 1,2-addition reactions or by "soft" nucleophiles in 1,4-conjugate additions (Michael addition). pressbooks.publibretexts.org Strong nucleophiles like Grignard reagents or organolithium compounds tend to favor 1,2-addition to the carbonyl carbon. youtube.com In contrast, weaker nucleophiles such as amines, thiols, and stabilized enolates typically undergo 1,4-addition to the β-carbon of the enone system. youtube.com
The allylic chloride can be substituted by a variety of nucleophiles as discussed in section 3.3.2. This allows for the introduction of diverse functional groups at the 4-position. Furthermore, the double bond can be subjected to various addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce further functionality.
The combination of these reactive sites provides a platform for creating a diverse library of derivatives. For example, a sequential derivatization could involve a Michael addition to the enone followed by a nucleophilic substitution of the chloride, leading to highly functionalized cyclohexylbutanone derivatives.
Spectroscopic Characterization Techniques for 4 Chloro 1 Cyclohexylbut 2 En 1 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the case of α,β-unsaturated ketones like 4-Chloro-1-cyclohexylbut-2-en-1-one, the chemical shifts of the vinylic protons are particularly informative. The protons on the β-carbon of α,β-unsaturated carbonyl compounds are typically found at lower fields (deshielded) compared to standard alkenic protons, a result of the electron-withdrawing nature of the carbonyl group. libretexts.org The aldehyde proton, if present, would appear as a singlet at a very downfield chemical shift, typically around 10.1 ppm. orgchemboulder.com The protons on the cyclohexyl ring would exhibit characteristic multiplets in the upfield region of the spectrum.
For derivatives, the specific chemical shifts and coupling constants of the protons would vary depending on the nature and position of the substituents. For instance, in chalcone (B49325) derivatives, the α- and β-protons of the enone system can sometimes overlap with the aromatic proton signals in the region of δ 6.6-8.0 ppm. researchgate.net
Table 1: Representative ¹H NMR Data for Related Structures
| Compound | Functional Group Protons | Chemical Shift (ppm) |
| 3-Nitrobenzaldehyde | Aldehyde proton | 10.1 (singlet) |
| 2-Cyclohexen-1-one | Vinylic protons | ~5.8-7.0 (multiplets) |
| Chalcone Derivatives | α,β-unsaturated protons | 6.6-8.0 |
This table is for illustrative purposes and actual values for this compound may differ.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the downfield region, typically around 200 ppm for α,β-unsaturated ketones. libretexts.org The carbons of the double bond will appear in the olefinic region (around 120-150 ppm), and the carbons of the cyclohexyl group will be found in the upfield aliphatic region. libretexts.org
In related α,β-unsaturated systems like but-3-en-2-one, the carbonyl carbon appears just under 200 ppm, while the double bond carbons are observed around 129 ppm and 137 ppm. libretexts.org For chalcone derivatives, the β-carbon of the α,β-unsaturated carbonyl group is typically found downfield from the α-carbon. researchgate.net
Table 2: Representative ¹³C NMR Data for Related Structures
| Compound | Carbon Type | Chemical Shift (ppm) |
| But-3-en-2-one | Carbonyl (C=O) | ~200 |
| But-3-en-2-one | Vinylic carbons | ~129, 137 |
| 2-Cyclohexen-1-one | Carbonyl (C=O) | ~199 |
| 2-Cyclohexen-1-one | Vinylic carbons | ~129, 150 |
This table is for illustrative purposes and actual values for this compound may differ.
For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to provide more detailed structural information. weebly.comlibretexts.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. libretexts.orgharvard.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D technique, DEPT is often used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons. libretexts.org
These advanced techniques are invaluable for the unambiguous structural determination of this compound and its derivatives, especially when dealing with new or unknown compounds. weebly.comlibretexts.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. libretexts.org
For α,β-unsaturated ketones, this C=O stretching band is typically observed at a lower wavenumber (1685-1666 cm⁻¹) compared to saturated aliphatic ketones (around 1715 cm⁻¹). libretexts.orgorgchemboulder.com This shift is due to the conjugation of the double bond with the carbonyl group, which lowers the bond strength of the C=O bond. orgchemboulder.com Other characteristic bands would include C-H stretching vibrations for the cyclohexyl and vinylic protons, and the C-Cl stretching vibration, which typically appears in the fingerprint region. The disappearance of the carbonyl group band in the IR spectrum of reaction products can be a strong indicator of a successful transformation, as seen in the formation of pyrazolines from chalcones. researchgate.net
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) |
| C=O (α,β-unsaturated ketone) | 1685-1666 |
| C=C (alkene) | ~1650 |
| C-H (sp² hybridized) | >3000 |
| C-H (sp³ hybridized) | <3000 |
| C-Cl | ~800-600 |
This table provides general ranges, and specific values for this compound may vary.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. oup.com This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net HRMS is a standard technique for the analysis of halogenated organic compounds. oup.comresearchgate.net
Chromatographic Methods for Analysis and Purification
Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like many halogenated flame retardants. nih.gov When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of individual components in a mixture. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation and quantification of a wide range of organic compounds. nih.gov Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov For the analysis of butenone derivatives, HPLC can be used to assess purity and monitor reaction progress. nih.govnih.gov Different detectors can be used with HPLC, including UV-Vis detectors, which are suitable for compounds with a chromophore like the α,β-unsaturated ketone system in this compound. sigmaaldrich.comsigmaaldrich.com
Column Chromatography: This is a preparative technique used to purify compounds on a larger scale. For the purification of this compound and its derivatives, column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system would be employed to separate the desired product from starting materials, byproducts, and other impurities.
Thin Layer Chromatography (TLC) and Column Chromatography
Thin Layer Chromatography (TLC) and column chromatography are fundamental techniques for the separation and purification of organic compounds based on their polarity. odinity.commissouri.edu TLC is a rapid and economical method often used to quickly assess the number of components in a mixture and to determine an appropriate solvent system for larger-scale separation. odinity.comresearchgate.net Column chromatography, on the other hand, is employed for the physical separation of compounds from a mixture. odinity.com
In both techniques, a stationary phase, typically silica gel (SiO2), and a mobile phase (a solvent or solvent mixture) are utilized. odinity.com The separation principle is based on the differential partitioning of the components of a mixture between the stationary and mobile phases. missouri.edu Compounds with higher polarity interact more strongly with the polar silica gel and thus move more slowly, while less polar compounds are carried further by the mobile phase. odinity.com
The effectiveness of the separation is highly dependent on the choice of the eluant (mobile phase). A common approach involves testing various solvent mixtures to find the one that provides the best separation of the desired compound from impurities. odinity.com For instance, mixtures of hexane (B92381) and ethyl acetate (B1210297) are frequently used, with the polarity of the eluant being adjusted by varying the ratio of the two solvents. odinity.com An increase in the concentration of the more polar solvent, such as ethyl acetate, will generally lead to higher Retention Factor (Rf) values for all compounds on a TLC plate. odinity.com The Rf value, a key parameter in TLC, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemcoplus.co.jp
For preparative-scale purifications of compounds like this compound and its derivatives, column chromatography is the preferred method. missouri.edu The sample is loaded onto the top of a column packed with the stationary phase, and the mobile phase is passed through the column to elute the separated components. missouri.edu
Table 1: TLC and Column Chromatography Parameters
| Parameter | Description | Typical Application |
| Stationary Phase | A solid adsorbent material. | Silica Gel (SiO2) is commonly used. odinity.com |
| Mobile Phase | A solvent or mixture of solvents. | Mixtures of hexane and ethyl acetate are frequently employed, with varying ratios to optimize separation. odinity.com |
| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. chemcoplus.co.jp | Used in TLC for compound identification and to assess separation efficiency. Optimal values are typically between 0.1 and 0.8. chemcoplus.co.jp |
| Visualization | Method to see the separated spots on a TLC plate. | UV light is often used for compounds that are UV-active. missouri.edu |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical technique used for separating and identifying volatile and semi-volatile compounds in a mixture. researchgate.net This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.net
In GC, the sample is vaporized and injected into a capillary column. researchgate.net The separation is based on the differential partitioning of the analytes between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the inside of the column. phcog.com The temperature of the column is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. phcog.com
The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). researchgate.net The mass spectrum produced for each component provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for its identification by comparison with spectral libraries, such as the National Institute of Standards and Technology (NIST) database. phcog.com
GC-MS is particularly useful for the analysis of complex mixtures and the identification of unknown compounds. chemrxiv.org For instance, it has been successfully used to identify numerous phytochemicals in plant extracts and to characterize the volatile components of traditional medicines. phcog.comchemrxiv.org In the context of pharmaceutical analysis, GC-MS is a highly sensitive method for detecting and quantifying genotoxic impurities, such as alkylating agents, in active pharmaceutical ingredients (APIs). nih.gov A sensitive and robust GC-MS method was developed for the identification of 4-chloro-1-butanol, an alkylating agent, in APIs, demonstrating the technique's capability to achieve low detection and quantitation limits. nih.gov
Table 2: Typical GC-MS Operating Parameters
| Parameter | Description | Example Condition |
| Column | A long, thin capillary tube coated with a stationary phase. | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) phcog.com |
| Carrier Gas | An inert gas that moves the sample through the column. | Helium at a flow rate of 1 mL/min phcog.com |
| Injector Temperature | The temperature at which the sample is vaporized. | 250 °C - 280 °C phcog.comchemrxiv.org |
| Oven Temperature Program | A specific temperature gradient applied to the column. | Initial temperature of 50°C, ramped to higher temperatures. phcog.com |
| Ion Source Temperature | The temperature of the ion source in the mass spectrometer. | 230 °C phcog.com |
| Mass Range | The range of mass-to-charge ratios scanned by the detector. | 50–550 amu phcog.com |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide (CO2). wikipedia.org It is particularly well-suited for the analysis and purification of chiral molecules, making it an invaluable tool for determining the enantiomeric excess of compounds like the derivatives of this compound. wikipedia.orgnih.gov
SFC combines some of the best features of both gas and liquid chromatography. chromatographyonline.com The use of supercritical CO2, which has low viscosity and high diffusivity, allows for high flow velocities and rapid separations without a significant loss in chromatographic efficiency. chromatographyonline.com This often results in shorter analysis times compared to High-Performance Liquid Chromatography (HPLC). chromatographyonline.com
For chiral separations, SFC is typically performed using chiral stationary phases (CSPs). phenomenex.com These are columns packed with a chiral selector that can differentially interact with the enantiomers of a racemic mixture, leading to their separation. chromatographyonline.com A variety of CSPs are available, including those based on amylose (B160209) and cellulose (B213188) derivatives. phenomenex.com
The mobile phase in SFC usually consists of supercritical CO2 mixed with a polar organic solvent, such as methanol (B129727) or ethanol, which acts as a modifier to adjust the mobile phase strength and improve peak shape and selectivity. wikipedia.org The ability to control pressure, in addition to temperature and mobile phase composition, provides an extra parameter for optimizing separations. wikipedia.org
SFC is widely used in the pharmaceutical industry for both analytical-scale determination of enantiomeric excess and for preparative-scale purification of enantiomers. wikipedia.orgnih.gov Its advantages include faster analysis and equilibration times, reduced use of toxic organic solvents, and lower costs, making it an environmentally friendly or "green" chromatography technique. chromatographyonline.com
Table 3: Key Aspects of Supercritical Fluid Chromatography (SFC)
| Feature | Description | Relevance to Enantiomeric Excess Determination |
| Mobile Phase | Supercritical fluid, typically CO2, often with a polar modifier. wikipedia.org | The low viscosity and high diffusivity of supercritical CO2 enable fast and efficient separations of enantiomers. chromatographyonline.com |
| Stationary Phase | Chiral Stationary Phases (CSPs) are used for separating enantiomers. phenomenex.com | CSPs provide the necessary stereoselectivity to resolve the two enantiomers of a chiral compound. chromatographyonline.com |
| Instrumentation | Similar to HPLC but with additional pressure and temperature controls to maintain the supercritical state of the mobile phase. wikipedia.org | Allows for precise control over separation parameters to optimize the resolution of enantiomers. |
| Advantages | Faster analysis, reduced solvent consumption, and lower environmental impact compared to normal-phase LC. chromatographyonline.com | Offers a rapid and sustainable method for determining the purity of a single enantiomer. |
Theoretical and Computational Investigations of 4 Chloro 1 Cyclohexylbut 2 En 1 One
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
No specific studies utilizing quantum chemical calculations to determine the molecular structure and electronic properties of 4-Chloro-1-cyclohexylbut-2-en-1-one are available.
There are no published DFT studies that specifically investigate the reaction mechanisms and energetics involving this compound.
Detailed conformational analysis and evaluations of steric hindrance for this compound are not found in the current body of scientific literature.
Molecular Dynamics Simulations for Reactivity Prediction
No research employing molecular dynamics simulations to predict the reactivity of this compound could be located.
In Silico Prediction of Reactivity Profiles
Computational Design and Optimization of Novel Transformations and Catalysts
There is no available research on the computational design and optimization of new chemical transformations or catalysts specifically for this compound.
Potential Applications of 4 Chloro 1 Cyclohexylbut 2 En 1 One in Complex Organic Synthesis
Role as a Building Block for Heterocyclic Compounds
The electrophilic character of the enone system, coupled with the reactivity of the vinyl chloride, makes 4-Chloro-1-cyclohexylbut-2-en-1-one an ideal starting material for synthesizing a variety of five- and six-membered heterocyclic compounds.
The synthesis of substituted pyrroles can be achieved through the celebrated Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgalfa-chemistry.comdbpedia.org While this compound is not a 1,4-diketone itself, it can be readily converted into one. For instance, hydrolysis of the vinyl chloride moiety could furnish a γ-ketoaldehyde, or alternatively, reaction with a suitable nucleophile could install the second carbonyl group, setting the stage for the Paal-Knorr cyclization.
Another powerful method involves the reaction of enones with aminoacetonitrile, which proceeds through a cyclocondensation pathway to furnish dihydropyrroles that can be subsequently oxidized to the corresponding pyrrole (B145914).
Table 1: Proposed Synthesis of Pyrroles from this compound
| Reaction | Reactants | Proposed Intermediate | Product Class |
|---|
For pyrrolidine (B122466) synthesis, a photoinduced chloroamination cyclization of related systems using N-chlorosuccinimide (NCS) has been reported, which proceeds via a nitrogen-centered radical. wikipedia.org This suggests that this compound could be a substrate for radical cyclization strategies to access functionalized pyrrolidine rings.
The construction of the piperidine (B6355638) core, a prevalent motif in numerous alkaloids and pharmaceuticals, can be effectively achieved using this compound via an aza-Michael addition. nih.govntu.edu.sg In this reaction, a primary or secondary amine acts as a nucleophile, attacking the β-position of the enone system. The resulting enolate can then undergo an intramolecular cyclization, either by direct displacement of the vinyl chloride or after its conversion to another leaving group, to form the six-membered piperidine ring. The stereochemical outcome of such cyclizations can often be controlled by the reaction conditions. ntu.edu.sg
Furthermore, tandem reactions involving cross-metathesis with unsaturated carbamates followed by an intramolecular aza-Michael reaction represent a modern approach to β-amino carbonyl units and piperidine derivatives. organic-chemistry.org
Table 2: Proposed Synthesis of Piperidines via Aza-Michael Addition
| Reaction Type | Reactants | Key Steps | Product Class |
|---|
Pyrans and Furans
The synthesis of substituted 4H-pyrans can be accomplished through multicomponent reactions, where an active methylene (B1212753) compound, an aldehyde, and an enone are condensed in the presence of a catalyst. acs.org In this context, this compound can serve as the enone component, reacting with various nucleophiles to construct the pyran ring system efficiently.
For furan (B31954) synthesis, the Paal-Knorr method is again highly relevant, requiring the conversion of the starting material to a 1,4-dicarbonyl intermediate as described for pyrroles, followed by acid-catalyzed cyclization and dehydration. dbpedia.orgorganic-chemistry.orgpharmaguideline.com More directly, methods involving the reaction of β-chlorovinyl ketones with a base in the presence of a copper catalyst can lead to the one-pot synthesis of 2,5-disubstituted furans. organic-chemistry.org This latter approach is particularly well-suited for a substrate like this compound.
Table 3: Proposed Synthesis of Furans
| Method | Reactants/Catalyst | Key Transformation | Product Class |
|---|
Precursor in the Synthesis of Complex Molecules and Advanced Intermediates
The heterocyclic scaffolds—pyrroles, piperidines, pyrans, and furans—synthesized from this compound are not merely simple molecules; they are crucial advanced intermediates in the synthesis of more complex and biologically active compounds. nih.govacs.org The piperidine ring, for example, is the core structure of numerous alkaloids like cassine (B1210628) and is a key pharmacophore in many approved drugs. acs.org Similarly, the pyrrole ring is a fundamental component of natural products and functional materials.
By providing a straightforward entry point to these versatile heterocyclic systems, this compound serves as a valuable precursor for building molecular complexity. The functional groups retained in the heterocyclic products, such as the cyclohexyl group or a derivative of the original chloro-substituent, offer further handles for diversification and late-stage functionalization, enabling the synthesis of libraries of compounds for drug discovery and materials science.
Intermediate in the Formation of Chiral Scaffolds
The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. The α,β-unsaturated ketone functionality within this compound is an excellent handle for introducing chirality through asymmetric catalysis.
Several powerful strategies can be envisioned:
Asymmetric Conjugate Addition: The Michael addition of nucleophiles (e.g., Grignard reagents, organocuprates) to the enone can be rendered highly enantioselective by using a chiral catalyst, such as a copper complex with a chiral ligand. This establishes a new stereocenter at the β-position. nih.gov
Asymmetric Ketone Reduction: The carbonyl group can be reduced to a chiral alcohol using chiral reducing agents like the Corey-Bakshi-Shibata (CBS) reagent or through enzymatic reduction. nih.govwordpress.com This transformation creates a chiral allylic alcohol, a versatile synthetic intermediate.
Catalytic Desymmetrization: For related prochiral substrates like 2,5-cyclohexadienones, ene-reductases have been used for biocatalytic desymmetrization to produce chiral cyclohexenones with excellent enantioselectivity. acs.org This highlights the potential for enzymatic methods to act on the enone system of the target molecule.
These asymmetric transformations convert the achiral starting material into valuable, enantioenriched chiral scaffolds that can be elaborated into complex target molecules.
Table 4: Strategies for Asymmetric Synthesis
| Asymmetric Method | Target Functionality | Catalyst/Reagent Example | Chiral Product Type |
|---|---|---|---|
| Asymmetric Conjugate Addition | C=C double bond | Chiral Copper-NHC Complex | β-Substituted Chiral Ketone |
| Asymmetric Reduction | C=O carbonyl group | Corey-Bakshi-Shibata (CBS) Catalyst | Chiral Allylic Alcohol |
| Organocatalytic Michael Addition | C=C double bond | Chiral Amine-Squaramide | γ-Substituted Chiral Butyrolactam (after derivatization) rsc.org |
Utility in the Development of New Synthetic Methodologies and Strategies
The presence of two distinct and reactive functional groups in a compact framework makes this compound an excellent platform for the development and validation of new synthetic methodologies. Its structure invites the exploration of novel cascade reactions, where a single synthetic operation triggers multiple bond-forming events. For example, a Michael addition could be followed by an intramolecular cyclization involving the vinyl chloride, leading to complex polycyclic systems in a single step.
Moreover, the vinyl chloride group is a suitable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents. Testing the compatibility of these modern coupling reactions with the enone functionality can lead to new, efficient synthetic protocols. The molecule also serves as an ideal substrate for "scaffold hopping" strategies, where the core skeleton is rearranged or edited through insertion or fragmentation reactions to access novel chemical space. nih.gov
Q & A
Basic: What experimental strategies are recommended for optimizing the synthesis of 4-Chloro-1-cyclohexylbut-2-en-1-one?
Methodological Answer:
To improve yield and purity, systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. For example:
- Nucleophilic substitution : Use NaHCO₃ in THF to stabilize intermediates and minimize side reactions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
- Monitoring : Use thin-layer chromatography (TLC) with UV detection to track reaction progress and confirm product homogeneity .
Advanced: How can researchers resolve contradictions between observed NMR shifts and computational predictions for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or inaccuracies in computational models. To address this:
Validate experimental data : Acquire high-field NMR (≥500 MHz) in deuterated solvents (e.g., CDCl₃) and compare with literature values .
Refine computational models : Use density functional theory (DFT) with solvent correction (e.g., PCM model) and basis sets like 6-311++G(d,p) .
Cross-validate : Perform X-ray crystallography to confirm molecular geometry and compare with computational predictions .
Basic: What are the best practices for characterizing the crystal structure of this compound?
Methodological Answer:
Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) .
Structure refinement : Apply SHELXL-2018 for anisotropic displacement parameters and hydrogen atom positioning .
Validation : Check for crystallographic outliers (e.g., R-factor < 5%) using the CIF validation tool from the Cambridge Structural Database .
Advanced: How can hydrogen bonding patterns in this compound inform supramolecular assembly predictions?
Methodological Answer:
Analyze hydrogen bonds using graph-set notation (e.g., D , S , C motifs) to identify recurring interaction patterns:
- Step 1 : Map donor-acceptor distances (e.g., C=O···H-Cl) using Mercury 4.0 software .
- Step 2 : Compare with Etter’s rules to predict dimerization or chain formation .
- Step 3 : Validate predictions via Hirshfeld surface analysis to quantify interaction contributions (e.g., Cl···H vs. C-H···O) .
Basic: How should researchers design experiments to assess the compound’s stability under varying conditions?
Methodological Answer:
Thermal stability : Perform thermogravimetric analysis (TGA) at 10°C/min under N₂ atmosphere .
Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC .
Hydrolytic stability : Incubate in buffered solutions (pH 3–10) and quantify decomposition products using GC-MS .
Advanced: What computational approaches are effective for modeling the compound’s reaction pathways?
Methodological Answer:
Mechanistic studies : Use Gaussian 16 with transition-state theory (TS) to model Cl-substitution energetics .
Solvent effects : Apply COSMO-RS to simulate reaction kinetics in polar aprotic solvents (e.g., DMF) .
Validation : Compare computed activation energies with experimental Arrhenius plots (e.g., from kinetic NMR data) .
Basic: What spectroscopic techniques are critical for confirming the compound’s identity?
Methodological Answer:
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and chloroalkene (C-Cl, ~600 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assign cyclohexyl protons (δ 1.2–2.1 ppm) and α,β-unsaturated ketone carbons (δ 190–210 ppm) .
- Mass spectrometry : Verify molecular ion [M+H]⁺ via ESI-MS and fragmentation patterns .
Advanced: How can researchers address discrepancies in reported melting points for this compound?
Methodological Answer:
Purity assessment : Perform elemental analysis (C, H, Cl) and compare with theoretical values .
Polymorphism screening : Conduct differential scanning calorimetry (DSC) to detect polymorphic transitions .
Crystallization control : Use solvent-drop grinding to isolate stable polymorphs and compare melting points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
